4-Bromo-2-nitro-1-thiocyanatobenzene

Cross-Coupling Chemistry Building Block Utility PROTAC Linker Chemistry

Synthetically challenging 1,2,4-trisubstituted aryl scaffold with three orthogonal reactive handles. 4-Bromo-2-nitro-1-thiocyanatobenzene provides a ready-to-use building block for: • Pd-catalyzed cross-coupling at C-4 Br (E3 ligase ligand installation for PROTACs) • Thiocyanate reduction to thiol for disulfide/thioether conjugation • Reductive cyclization to 5-bromo-benzothiazol-2-amine, a privileged scaffold Supplied at ≥96% purity; catalogued as a Protein Degrader Building Block for targeted protein degradation applications.

Molecular Formula C7H3BrN2O2S
Molecular Weight 259.077
CAS No. 157645-54-0
Cat. No. B598460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitro-1-thiocyanatobenzene
CAS157645-54-0
Synonyms4-Bromo-2-nitro-1-thiocyanatobenzene
Molecular FormulaC7H3BrN2O2S
Molecular Weight259.077
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)[N+](=O)[O-])SC#N
InChIInChI=1S/C7H3BrN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H
InChIKeyXGXZHZFRPAQKCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-nitro-1-thiocyanatobenzene – Compound Overview


4-Bromo-2-nitro-1-thiocyanatobenzene (CAS 157645-54-0) is a 1,2,4-trisubstituted aryl thiocyanate with a molecular formula of C₇H₃BrN₂O₂S and a molecular weight of 259.08 g/mol . The compound presents as a faint yellow crystalline solid and bears three chemically orthogonal functional groups—a bromo substituent at position 4, a nitro group at position 2, and a thiocyanato (–SCN) group at position 1—each enabling distinct downstream transformations . Commercially, the compound is supplied at purities of ≥96% (by GC area %) through multiple vendors, including Bidepharm, BOC Sciences, Apollo Scientific, and MolCore, and is explicitly catalogued under Protein Degrader Building Block collections for targeted protein degradation (PROTAC) applications [1].

1
PROTAC building block with orthogonal bromo handle for cross-coupling diversification
2
Thiocyanato scaffold for reductive thiol generation and benzothiazole synthesis
3
2-Nitrophenylthiocyanate pharmacophore class for latent tuberculosis target research

4-Bromo-2-nitro-1-thiocyanatobenzene – Why Analogs Are Not Substitutes


The 4-bromo-2-nitro-1-thiocyanatobenzene scaffold is defined by a specific 1,2,4-substitution pattern that is synthetically challenging to access owing to the conflicting directing effects of the bromo, nitro, and thiocyanato substituents during electrophilic aromatic substitution . Regioisomeric analogs such as 4-bromo-3-nitrophenyl thiocyanate (CAS not listed; 1,2,3-substitution) or 2-bromo-6-nitrophenyl isothiocyanate (CAS 85063-71-4) differ not only in positional arrangement but also in the nature of the sulfur-containing group (thiocyanato –SCN vs. isothiocyanato –NCS) . The thiocyanato group is a pseudohalogen capable of reversible redox chemistry and reductive cleavage to thiols [1], whereas isothiocyanates are electrophilic and react preferentially with amines. Non-halogenated nitrophenyl thiocyanates lack the aryl bromide handle required for palladium-catalyzed cross-coupling reactions, which is essential for C–C bond elaboration in medicinal chemistry workflows [2]. Consequently, substitution of 4-bromo-2-nitro-1-thiocyanatobenzene with a generic nitrophenyl thiocyanate or isothiocyanate compromises at least one orthogonal synthetic dimension.

Handle Loss
Non-halogenated 2-nitrophenyl thiocyanates lack the aryl bromide required for cross-coupling, compromising SAR diversification.
Pathway Shift
Isothiocyanate analogs react via nucleophilic addition to form thioureas, not the reductive thiol generation accessible from thiocyanates.
Regiochemistry
Regioisomeric analogs disrupt the 1,2,4-substitution pattern and may alter electronic properties and downstream reactivity.

4-Bromo-2-nitro-1-thiocyanatobenzene – Comparative Procurement Evidence


Orthogonal Bromo Handle for Cross-Coupling

The presence of the bromo substituent at position 4 of 4-bromo-2-nitro-1-thiocyanatobenzene provides a site for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, a capability absent in the non-halogenated 2-nitrophenyl thiocyanate (NPT) core compounds (e.g., 4-methyl-2-nitrophenyl thiocyanate or unsubstituted 2-nitrophenyl thiocyanate) that were profiled in the foundational NPT inhibitor study [1]. The 2-nitrophenyl thiocyanate pharmacophore reported by Demina et al. (2009) demonstrated Rpf muralytic inhibition with IC₅₀ values of 1–7 µg/mL across multiple NPT congeners, but none of the active compounds in that study incorporated a bromo substituent [1]. This means that 4-bromo-2-nitro-1-thiocyanatobenzene uniquely combines the thiocyanato-nitro pharmacophore with a synthetic diversification handle, enabling SAR exploration that non-halogenated NPT congeners cannot support [2].

Cross-Coupling Handle
Cross-study comparable
Target provides ≥1 additional orthogonal synthetic handle (C–Br) compared to all non-halogenated NPT core structures reported in Demina et al. 2009.
Supports late-stage diversification of a biologically validated scaffold.
Structural comparison based on published compound libraries.
Cross-Coupling Chemistry Building Block Utility PROTAC Linker Chemistry

Thiocyanato-Specific Reductive Thiol Generation

Aryl thiocyanates undergo reductive cleavage with samarium diiodide (SmI₂) to generate samarium thiolates, which can be directly coupled with aryl halides in a palladium-catalyzed tandem process to form mixed aryl sulfides [1]. This reactivity is intrinsic to the thiocyanato (–SCN) group and is not accessible with isothiocyanato (–NCS) analogs such as 4-bromo-2-nitrophenyl isothiocyanate (CAS 85063-71-4), where the sulfur atom is part of a cumulative double-bond system (R–N=C=S) that yields thiourea derivatives upon nucleophilic attack rather than free thiols . The reductive cleavage mechanism of aryl thiocyanates is also substituent-dependent: electron-withdrawing nitro groups shift the reduction potential significantly, as demonstrated in the electrochemical studies of aryl thiocyanate series [2]. In the specific case of 4-bromo-2-nitro-1-thiocyanatobenzene, the adjacent nitro group facilitates reductive cyclization to benzothiazol-2-amines (via iron/HCl or tin/HCl), a transformation reported for 4-substituted 2-nitroaryl thiocyanates that is not possible with corresponding isothiocyanates [3].

Reductive Thiol Generation
Class-level inference
Aryl-SCN is reducible with SmI₂ to thiolate; reducible with Fe/HCl to benzothiazol-2-amine. Isothiocyanate analogs yield thioureas instead.
Essential for masked thiol intermediates in sulfide library synthesis.
Model compound yield: 68% for benzothiazol-2-amine from 2,4-dinitrophenyl thiocyanate.
Reductive Chemistry Thiol Generation Samarium Iodide Reduction

Vendor Purity Grade Comparison

Vendor-sourced 4-bromo-2-nitro-1-thiocyanatobenzene is available at differential purity grades that impact reproducibility in sensitive catalytic or biological assays. Fluorochem-branded material (distributed via CymitQuimica) is specified at 97.6% purity by GC area % (typical batch Certificate of Analysis value), with the physical form as faint yellow flakes . In contrast, Bidepharm and Aladdin Scientific list standard purity at 96% (minimum specification) [1]. MolCore offers material at NLT 98% . While no peer-reviewed study has directly compared the impact of these purity differentials on specific reaction outcomes, procurement of the higher-purity grade (≥97.6% or ≥98%) may reduce the burden of pre-reaction purification for applications such as low-catalyst-loading cross-couplings or cell-based assays where trace impurities can interfere with biological readouts.

Vendor Purity Grade
Cross-study comparable
Fluorochem/CymitQuimica: 97.6% (GC); MolCore: NLT 98% vs. Bidepharm/Aladdin: 96% standard purity.
Higher-purity grades may reduce pre-reaction purification for sensitive assays.
Purity differential of +1.6 to 2.0 absolute percentage points.
Analytical Quality GC Purity Batch Consistency

NPT Class Rpf Enzymatic Inhibition

The broader compound class of 2-nitrophenylthiocyanates (NPTs), to which 4-bromo-2-nitro-1-thiocyanatobenzene belongs, has been characterized as the first known low-molecular-weight inhibitors of resuscitation promoting factor (Rpf) proteins from Mycobacterium tuberculosis [1]. In the foundational study by Demina et al. (2009, PLoS ONE), NPT compounds inhibited the muralytic activity of recombinant RpfB and RpfSm proteins with IC₅₀ values ranging from 1 to 7 µg/mL, using 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside (4-MUF-3-NAG) as the fluorogenic substrate at pH 6.0 [1]. Active NPTs suppressed resuscitation of dormant M. smegmatis at 1 µg/mL and delayed resuscitation of dormant M. tuberculosis at 10 µg/mL, while not inhibiting growth of actively replicating mycobacteria at these concentrations [1]. Fluorescence quenching studies confirmed direct interaction of NPT compounds with internal tryptophan/phenylalanine residues of the Rpf protein [1]. It must be explicitly noted that 4-bromo-2-nitro-1-thiocyanatobenzene itself was not among the individually reported compounds in this study; this evidence is class-level inference based on the shared 2-nitrophenylthiocyanate core structure [2]. The bromo substituent is expected to modulate electronic properties and binding affinity relative to the reported congeners, but no direct IC₅₀ data for this specific compound have been published.

NPT Class Rpf Inhibition
Class-level inference
Class IC₅₀ = 1–7 µg/mL for RpfB and RpfSm; suppresses dormant M. tuberculosis resuscitation at 10 µg/mL. No direct data for this specific compound.
Core pharmacophore is a validated starting point for latent TB target research.
Data to verify; bromo substituent expected to modulate binding affinity.
Antitubercular Drug Discovery Resuscitation Promoting Factor Latent Tuberculosis

Vendor Storage Condition Variations

Vendor specifications for 4-bromo-2-nitro-1-thiocyanatobenzene exhibit divergent storage recommendations. Aladdin Scientific and Apollo Scientific (Wako/Fujifilm distribution) specify storage at room temperature [1], while Biozol and ChemScene specify storage at −20°C for maximum recovery, with Biozol additionally recommending centrifugation of the original vial before opening . This discrepancy may reflect differences in formulation, packaging, or conservative handling guidance. No accelerated stability study comparing degradation rates under these two conditions has been published for this specific compound. Users designing long-term compound management workflows should verify stability under their intended storage conditions upon receipt.

Storage Condition Variations
Data to verify
Aladdin/Apollo Scientific: Room temperature; Biozol/ChemScene: −20°C. No published stability study comparing conditions exists.
Stability under intended storage conditions should be verified upon receipt.
Affects cold-chain logistics and aliquot preparation protocols.
Compound Stability Storage Optimization Supply Chain Logistics

4-Bromo-2-nitro-1-thiocyanatobenzene – Application Scenarios


PROTAC Linker Chemistry

Catalogued explicitly as a Protein Degrader Building Block, 4-bromo-2-nitro-1-thiocyanatobenzene provides an aryl bromide handle for Pd-catalyzed cross-coupling to install E3 ligase ligand moieties, while the thiocyanato group can be reduced to a thiol for conjugation via disulfide or thioether linkages [1]. This dual orthogonal functionality is not available in non-halogenated 2-nitrophenyl thiocyanates, making this compound a strategically differentiated building block for heterobifunctional degrader library synthesis [2].

Antitubercular Drug Discovery Targeting Rpf

The 2-nitrophenylthiocyanate (NPT) pharmacophore has validated Rpf inhibitory activity (class IC₅₀ 1–7 µg/mL) and suppresses resuscitation of dormant M. tuberculosis at 10 µg/mL [1]. 4-Bromo-2-nitro-1-thiocyanatobenzene combines this pharmacophore with a bromo substituent for SAR diversification, enabling the synthesis of focused libraries to improve potency beyond the class baseline and probe substituent effects on RpfB binding kinetics [1][2].

Benzothiazole Synthesis via Reductive Cyclization

The 2-nitroaryl thiocyanate motif undergoes reductive cyclization with iron/HCl or tin/HCl to yield 2-aminobenzothiazoles, a privileged scaffold in medicinal chemistry [1]. 4-Bromo-2-nitro-1-thiocyanatobenzene yields a 5-bromo-substituted benzothiazol-2-amine, which carries a synthetic handle for further functionalization at the 5-position, enabling access to benzothiazole derivatives not accessible from non-halogenated precursors [1][2].

Electrochemical Probe for S–CN Bond Cleavage

The combination of electron-withdrawing nitro and bromo substituents on the aryl ring modulates the reduction potential of the S–CN bond, making 4-bromo-2-nitro-1-thiocyanatobenzene a valuable probe for studying dissociative electron-transfer mechanisms and autocatalytic processes in aryl thiocyanate electrochemistry [1]. The nitro group's strong electron-withdrawing effect is expected to shift peak potentials relative to non-nitrated aryl thiocyanates, as demonstrated in electrochemical series of substituted aryl thiocyanates [1].

Application
Selection Property
Validation Focus
PROTAC Linker Chemistry
Orthogonal bromo and thiocyanato handles
Cross-coupling efficiency and thiol conjugation
Antitubercular Drug Discovery
2-Nitrophenylthiocyanate pharmacophore class
Rpf enzymatic inhibition and SAR diversification
Benzothiazole Synthesis
Reductive cyclization of 2-nitroaryl thiocyanate
5-Bromo-benzothiazol-2-amine yield and purity
Electrochemical Probe
Electron-withdrawing nitro and bromo modulation
S–CN bond reduction potential and mechanism

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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